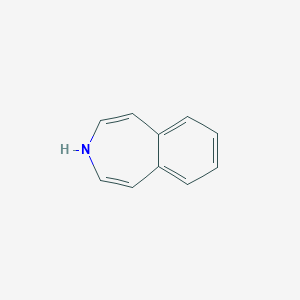

3H-3-Benzazepine

Description

Structure

3D Structure

Properties

CAS No. |

264-12-0 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3H-3-benzazepine |

InChI |

InChI=1S/C10H9N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-8,11H |

InChI Key |

YGLDQFWPUCURIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=CNC=CC2=C1 |

Canonical SMILES |

C1=CC=C2C=CNC=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The 3H-3-Benzazepine Scaffold in Dopamine D1 Receptor Antagonists

Executive Summary

The 3H-3-benzazepine scaffold represents a privileged structure in neuropharmacology, most notably serving as the core for the first selective Dopamine D1 receptor antagonists. Unlike the phenothiazines or butyrophenones that dominated early antipsychotic discovery (targeting D2), the benzazepine framework allowed for the specific isolation of D1-like (D1/D5) receptor activity.

This guide provides a technical deep-dive into the structural determinants, synthetic methodologies, and pharmacological validation of this scaffold, using SCH-23390 as the prototype and Ecopipam (SCH-39166) as the clinical evolution.

Part 1: Structural Basis & SAR

The 3-benzazepine scaffold mimics the rotameric conformation of dopamine, locking the ethylamine side chain into a semi-rigid ring system. This restriction reduces the entropic penalty of binding.

The Pharmacophore

The high affinity of SCH-23390 (

-

7-Chloro Substituent: Occupies a hydrophobic pocket and enhances lipophilicity. Replacing this with Hydrogen drops affinity by ~100-fold.

-

8-Hydroxy Group: Acts as a hydrogen bond donor/acceptor, mimicking the meta-hydroxyl of dopamine. It interacts with specific Serine residues (Ser198, Ser199, Ser202) in Transmembrane Domain 5 (TM5).

-

N-Methylation: The tertiary amine at position 3 (N3) is protonated at physiological pH, forming a salt bridge with Asp103 in TM3.

-

Stereochemistry: The

enantiomer is significantly more potent than the

SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationship (SAR) nodes for the benzazepine scaffold.

Figure 1: Critical SAR determinants of the 3-benzazepine scaffold for D1 receptor antagonism.

Part 2: Synthetic Pathways[1]

The construction of the 3-benzazepine ring system typically proceeds via the intramolecular cyclization of phenethylamine derivatives. The Friedel-Crafts cyclization is the industry-standard approach for generating the tetrahydro-3-benzazepine skeleton.

Representative Protocol: Synthesis of the 7,8-Substituted Scaffold

Note: This protocol describes the formation of the core ring system.

Reagents:

-

3,4-Dimethoxyphenethylamine (Precursor)

-

Bromoacetaldehyde dimethyl acetal

-

Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)

-

Concentrated Sulfuric Acid (

)

Workflow:

-

N-Alkylation:

-

React 3,4-dimethoxyphenethylamine with bromoacetaldehyde dimethyl acetal in the presence of

(base) in refluxing acetonitrile for 12 hours. -

Yield: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)ethanamine.

-

-

Cyclization (The Critical Step):

-

Cooling: Place 10 mL of concentrated

or TFA in a round-bottom flask cooled to 0°C. -

Addition: Dropwise add the acetal intermediate (from Step 1) over 30 minutes. The slow addition prevents polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The acid catalyzes the intramolecular electrophilic aromatic substitution (Friedel-Crafts).

-

Quenching: Pour the reaction mixture over crushed ice/ammonia solution to basify (pH > 10).

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry organic layer over

.

-

-

Functionalization (Halogenation/Demethylation):

-

The resulting 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is then subjected to

(for demethylation to di-OH) followed by selective chlorination using

-

Synthetic Logic Diagram

Figure 2: Synthetic route for the construction of the 3-benzazepine scaffold.

Part 3: Pharmacological Profiling

To validate the scaffold's activity, researchers must employ both radioligand binding assays (affinity) and functional assays (efficacy).

Mechanism of Action

D1 receptors are

Figure 3: Blockade of the D1-cAMP signaling cascade by benzazepine antagonists.

Comparative Binding Data ( )

The following table summarizes the binding profile of SCH-23390 compared to endogenous dopamine and the clinical candidate Ecopipam.

| Compound | D1 | D5 | 5-HT2A | Selectivity Profile |

| Dopamine | ~2000 | ~2000 | >10,000 | Endogenous Agonist |

| SCH-23390 | 0.2 | 0.3 | ~30 | High Potency, Moderate Selectivity |

| Ecopipam | 0.9 | 1.5 | >500 | High Potency, High Selectivity |

| Clozapine | 85 | 85 | 12 | Mixed D1/D2/5-HT Antagonist |

Data aggregated from Hyttel (1983) and Chipkin et al. (1988).

Protocol: Radioligand Binding Assay

Objective: Determine the affinity (

-

Tissue Preparation: Homogenize rat striatum (rich in D1) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g.

-

Incubation:

-

Radioligand: Use

-SCH-23390 (0.2 nM final concentration). -

Test Compound: Add increasing concentrations (

to -

Non-Specific Binding: Define using 1

M (+)-Butaclamol or Flupentixol.

-

-

Equilibrium: Incubate at 37°C for 15 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Part 4: Therapeutic Implications & Limitations[3]

The Bioavailability Challenge

While SCH-23390 is the gold-standard tool compound, it failed clinically due to:

-

Poor Oral Bioavailability: Rapid glucuronidation of the 8-OH group.

-

Short Half-life:

minutes in rodents. -

Off-Target Binding: Significant affinity for 5-HT2C and 5-HT2A receptors.

The Evolution: Ecopipam (SCH-39166)

To overcome these limitations, the scaffold was modified to create Ecopipam .

-

Structural Change: The 7-Cl, 8-OH substitution was altered to remove the metabolic liability of the phenol while maintaining the pharmacophore geometry.

-

Clinical Status: Ecopipam is currently in advanced clinical trials for Tourette Syndrome and Childhood-Onset Fluency Disorder (Stuttering) .[2] Unlike D2 antagonists (haloperidol), it does not induce tardive dyskinesia, validating the safety profile of selective D1 antagonism.

References

-

Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93–96.

-

Hyttel, J. (1983). SCH 23390 - The first selective dopamine D-1 antagonist. European Journal of Pharmacology, 91(1), 153–154.

-

Iorio, L. C., Barnett, A., Leitz, F. H., Houser, V. P., & Korduba, C. A. (1983). SCH 23390, a potential benzazepine antipsychotic with unique interactions on dopaminergic systems. Journal of Pharmacology and Experimental Therapeutics, 226(2), 462–468.

-

Chipkin, R. E., Iorio, L. C., Coffin, V. L., McQuade, R. D., Libonati, J. G., & Barnett, A. (1988). Pharmacological characterization of SCH 39166: a novel D1 selective benzazepine antagonist. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1093–1102.

-

McConville, B. J., et al. (2011). Pharmacological approaches to the treatment of Tourette syndrome. Expert Opinion on Pharmacotherapy, 12(13), 2061-2074. (Context for Ecopipam).

Sources

The 3H-3-Benzazepine Scaffold: A Historical and Mechanistic Whitepaper on Monoamine Receptor Modulators

Executive Summary

The 3H-3-benzazepine structural motif represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally synthesized to probe the dopaminergic system, derivatives of this cyclized phenethylamine have yielded highly selective dopamine D1-like receptor modulators and serotonin 5-HT2 receptor agonists. This whitepaper provides an in-depth technical analysis of the structural-activity relationships (SAR), mechanistic signaling pathways, and clinical trajectories of key 3-benzazepine drugs, including SCH-23390, SKF-38393, fenoldopam, and lorcaserin.

Historical Evolution of the Scaffold

The exploration of the 3-benzazepine core began in earnest during the late 1970s and 1980s, driven by the need to differentiate dopamine D1 and D2 receptor pharmacology. The synthesis of SKF-38393 , a selective D1 partial agonist, provided the first pharmacological tool to isolate D1-mediated physiological responses from D2-mediated effects[1]. Shortly thereafter, the introduction of a 7-chloro, 8-hydroxy substitution pattern yielded SCH-23390 , the first highly potent and selective D1 receptor antagonist[2].

As medicinal chemistry advanced, researchers discovered that modifying the substitution pattern—specifically moving away from catechol-like dihydroxylations toward mono-halogenation and N-alkylation—shifted the scaffold's affinity from dopaminergic to serotonergic receptors. This evolutionary leap culminated in the development of lorcaserin (Belviq), a 5-HT2C receptor agonist designed for obesity management, and its highly potent derivative 7-chlorolorcaserin [3].

Structure-Activity Relationship (SAR) & Receptor Selectivity

The 3-benzazepine core consists of a benzene ring fused to a seven-membered azepine ring. Key SAR findings dictate its receptor selectivity:

-

Dopaminergic Affinity : Requires a 7,8-dihydroxy (catechol) or 7-halo-8-hydroxy substitution on the benzene ring. The presence of a 1-phenyl group (as seen in SKF-38393 and SCH-23390) locks the molecule into a conformation that perfectly mimics the trans-alpha-rotamer of dopamine, optimizing binding within the D1 orthosteric site[4].

-

Serotonergic Affinity : Removal of the 1-phenyl group and substitution of the hydroxyls with halogens (e.g., 8-chloro in lorcaserin, 7,8-dichloro in 7-chlorolorcaserin) abolishes D1 affinity and dramatically increases 5-HT2C and 5-HT2A binding[3]. N-methylation (lorcaserin) versus N-allylation also fine-tunes the selectivity between 5-HT2C and 5-HT2A subtypes[5].

Quantitative Data Summary

The following table summarizes the binding affinities (

| Drug Name | Primary Target | Action | D1 Affinity ( | 5-HT2C Potency ( | 5-HT2A Potency ( |

| SCH-23390 | Dopamine D1 | Antagonist | ~0.2 nM | N/A (Agonist | N/A |

| SKF-38393 | Dopamine D1 | Partial Agonist | ~1.0 nM | >10,000 nM | >10,000 nM |

| Lorcaserin | Serotonin 5-HT2C | Full Agonist | >1,000 nM | ~11 nM | ~260 nM |

| 7-Chlorolorcaserin | Serotonin 5-HT2C | Full Agonist | >1,000 nM | ~4.0 nM | ~10.0 nM |

(Data aggregated from preclinical pharmacological assays[3],[2],[5],[1].)

Mechanistic Signaling Pathways

The pharmacological utility of 3-benzazepines stems from their ability to modulate specific G-protein coupled receptors (GPCRs) with distinct intracellular cascades.

-

Dopamine D1 Receptors : Coupled to

proteins. Agonist binding stimulates adenylyl cyclase (AC), increasing intracellular cAMP, which subsequently activates Protein Kinase A (PKA). -

Serotonin 5-HT2C Receptors : Coupled to

proteins. Agonist binding activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, ultimately triggering intracellular calcium release[5].

Figure 1: Divergent GPCR signaling pathways of D1 and 5-HT2C targeted 3-benzazepines.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the affinity and efficacy of novel 3-benzazepine derivatives, researchers employ a two-tiered in vitro screening approach. The following protocols incorporate built-in validation steps to ensure data integrity.

Protocol A: Radioligand Competition Binding Assay (Affinity)

Rationale : Determines the

-

Membrane Preparation : Isolate membranes from HEK-293 cells stably expressing human D1 or 5-HT2C receptors.

-

Incubation : Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]-SCH23390 for D1, or[3H]-Mesulergine for 5-HT2C) and increasing concentrations of the test 3-benzazepine (

to -

Self-Validation Step (Non-Specific Binding) : In parallel wells, include 10 µM of an unlabeled competitor (e.g., (+)-butaclamol for D1 or mianserin for 5-HT2C). Causality: The signal remaining in these wells represents non-specific binding (NSB) to lipids/plastics and must be subtracted from the total binding to calculate specific binding. If NSB exceeds 30% of total binding, the assay is invalid due to high background noise.

-

Filtration & Detection : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting.

-

Analysis : Calculate

using non-linear regression and convert to

Protocol B: Functional IP3 Accumulation Assay (Efficacy)

Rationale : Differentiates full agonists, partial agonists, and antagonists at the Gq-coupled 5-HT2C receptor.

-

Cell Labeling : Seed 5-HT2C expressing cells and label overnight with myo-[3H]inositol.

-

Stimulation : Treat cells with the test compound in the presence of 10 mM Lithium Chloride (LiCl). Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1/IP2/IP3, allowing the signal to accumulate to detectable levels[5].

-

Self-Validation Step : Run a parallel dose-response curve with endogenous serotonin (5-HT) as a 100%

reference. The test compound's efficacy must be normalized against this internal standard to account for day-to-day variations in cell receptor expression. -

Extraction : Lyse cells with 0.1 M formic acid and separate inositol phosphates using anion-exchange chromatography.

Figure 2: Standard high-throughput screening workflow for 3-benzazepine drug development.

Clinical Translation & Regulatory History

The clinical journey of 3-benzazepines highlights the delicate balance between targeted efficacy and off-target toxicity.

-

Fenoldopam (Corlopam) : Approved by the FDA in 1997, it remains a critical intravenous intervention for severe hypertensive crises[6]. By acting as a peripheral D1-like receptor partial agonist, it induces rapid vasodilation and improves renal perfusion without the adrenergic side effects of older agents[6].

-

Lorcaserin (Belviq) : Approved by the FDA in 2012 as an anti-obesity medication, it represented a triumph of SAR optimization, achieving ~15-fold functional selectivity for 5-HT2C over 5-HT2A (avoiding hallucinogenic effects) and ~100-fold over 5-HT2B (avoiding cardiac valvulopathy)[5]. However, in 2020, the FDA requested its voluntary withdrawal from the market after long-term clinical trial data indicated a statistically significant increase in the occurrence of various cancers[7].

-

Future Directions : Current research is pivoting toward utilizing the 3-benzazepine core for Triple Reuptake Inhibitors (TRIs) and selective 5-HT6 receptor antagonists for cognitive enhancement, emphasizing the scaffold's enduring versatility in neuropharmacology.

References

-

7-Chlorolorcaserin . Wikipedia. URL: [Link]

-

Fenoldopam . Wikipedia. URL:[Link]

-

Lorcaserin: Worthy of Further Insights? Results from Recent Research . Bentham Science. URL:[Link]

-

SCH 23390: the first selective dopamine D1-like receptor antagonist . ResearchGate. URL:[Link]

-

Lorcaserin Hydrochloride: Preclinical Pharmacology . Portico. URL: [Link]

Sources

- 1. 20012-10-6・SKF38393臭化水素酸塩・SKF 38393 hydrobromide・551-81741【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Chlorolorcaserin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. Fenoldopam - Wikipedia [en.wikipedia.org]

- 7. benthamdirect.com [benthamdirect.com]

Technical Guide: 3-Benzazepine Binding Affinity & Protocols for 5-HT2C Receptors

This guide details the binding affinity, pharmacological profile, and experimental protocols for 3-benzazepine ligands at the serotonin 5-HT2C receptor . It specifically addresses the dual nature of the 3-benzazepine scaffold, exemplified by the selective agonist Lorcaserin and the high-affinity D1 antagonist/5-HT2C agonist SCH 23390 .

Executive Summary

The 3-benzazepine chemical scaffold is a cornerstone in serotonin 5-HT2C receptor pharmacology. While historically associated with dopamine D1 antagonism (e.g., SCH 23390 ), specific substitutions on the 3-benzazepine core yield highly selective 5-HT2C agonists (e.g., Lorcaserin ).

For researchers, this scaffold presents a unique technical challenge and opportunity:

-

Lorcaserin ([3H]-APD356): Used as a selective radioligand to probe 5-HT2C active states (Ki ~15 nM).[1][2]

-

SCH 23390 ([3H]-SCH 23390): While primarily a D1 probe, it binds 5-HT2C with higher affinity (Ki ~6–9 nM) than Lorcaserin. It acts as an agonist at 5-HT2C, requiring rigorous "masking" protocols to exclude D1 binding when used in mixed tissue preparations.

This guide provides the binding data, self-validating assay protocols, and signaling mechanisms necessary to utilize these ligands effectively.

Pharmacological Profile & Affinity Data[1][2][3][4][5][6][7][8]

The 3-benzazepine core exhibits a tight Structure-Activity Relationship (SAR). The introduction of a methyl group at the N-position and specific halogenation (e.g., 8-chloro) steers selectivity between Dopamine D1 and Serotonin 5-HT2C.

Comparative Binding Affinity Table ( values)

| Ligand | Chemical Class | 5-HT2C Affinity ( | 5-HT2A Affinity ( | 5-HT2B Affinity ( | Dopamine D1 Affinity ( | Functional Activity (5-HT2C) |

| Lorcaserin | 3-Benzazepine | 15 nM | 112 nM | 174 nM | >10,000 nM | Full Agonist |

| SCH 23390 | 3-Benzazepine | 6.0 – 9.3 nM | 30 – 50 nM | >1,000 nM | 0.2 nM | Agonist |

| Mesulergine | Ergoline | 0.6 nM | 3.0 nM | - | - | Antagonist |

| Spiperone | Butyrophenone | >1,000 nM | 1.0 nM | - | - | Antagonist |

Critical Insight: SCH 23390 is often mischaracterized solely as a D1 antagonist. In 5-HT2C-rich tissues (e.g., choroid plexus) or assays lacking D1 blockade, [3H]SCH 23390 will label 5-HT2C receptors with high affinity.

Experimental Protocols

Protocol A: The "Masked" [3H]SCH 23390 Binding Assay

For detecting 5-HT2C receptors using the high-affinity ligand [3H]SCH 23390 while blocking D1 cross-reactivity.

Objective: Isolate 5-HT2C specific binding in tissue expressing both D1 and 5-HT2C (e.g., striatum, cortex).

Reagents:

-

Radioligand: [3H]SCH 23390 (Specific Activity: 70–87 Ci/mmol).

-

Masking Agent (Crucial): 100 nM SKF-83566 (Selective D1 antagonist) or 1 µM Sulpiride (if D2 blockade is also needed, though SCH 23390 is D1 selective).

-

Non-Specific Binding (NSB) Definer: 10 µM Mianserin or 10 µM Serotonin (5-HT) . Do not use SCH 23390 to define NSB, as it will displace both sites.

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend and repeat wash to remove endogenous serotonin.

-

Incubation System:

-

Total Binding: Membrane + [3H]SCH 23390 (0.2 – 5 nM) + 100 nM SKF-83566 .

-

Non-Specific Binding: Membrane + [3H]SCH 23390 + 100 nM SKF-83566 + 10 µM Mianserin .

-

-

Equilibrium: Incubate at 37°C for 60 minutes . (SCH 23390 binding to 5-HT2C is temperature-dependent and slower than D1 binding).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

-

Validation: The

obtained should match that of [3H]Mesulergine in the same tissue, while the

Protocol B: [3H]Lorcaserin Saturation Binding

For direct labeling of 5-HT2C agonist high-affinity states.

Objective: Measure the density of receptors in the high-affinity agonist state (

Workflow:

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4. Note: Mg2+ is required to stabilize the agonist-receptor-G-protein complex.

-

Incubation: Incubate membranes with [3H]Lorcaserin (0.5 – 20 nM) for 90 min at 25°C.

-

Differentiation:

-

To exclude 5-HT2A binding (since Lorcaserin has only ~7-fold selectivity vs 2A in some preps), add 100 nM Spiperone (blocks 5-HT2A but not 5-HT2C).

-

-

Counting: Liquid scintillation counting with efficiency correction.

Mechanistic Signaling Pathway

3-Benzazepines like Lorcaserin and SCH 23390 function as agonists at the 5-HT2C receptor, coupling primarily to the

Figure 1: Signal transduction pathway activated by 3-benzazepine agonists at the 5-HT2C receptor.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your binding data is accurate and not an artifact of cross-reactivity, apply these validation steps:

-

The Spiperone Test (5-HT2A Exclusion):

-

5-HT2A receptors bind Spiperone with high affinity (

~1 nM), whereas 5-HT2C receptors have very low affinity ( -

Test: Perform your 3-benzazepine binding assay in the presence of 10 nM Spiperone. If binding is displaced significantly (>20%), your ligand is cross-reacting with 5-HT2A.

-

-

The SKF-83566 Test (D1 Exclusion):

-

If using [3H]SCH 23390, perform a parallel tube with 100 nM SKF-83566.

-

Result: In pure 5-HT2C tissue (e.g., choroid plexus), SKF-83566 should not displace the signal. In striatum, it should displace ~80% (the D1 fraction), leaving the 5-HT2C fraction intact.

-

-

Mg2+ Sensitivity:

-

Agonist binding (Lorcaserin, SCH 23390) is sensitive to GTP analogs.[3]

-

Validation: Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog). This should uncouple the G-protein, converting receptors to the low-affinity state and significantly reducing specific binding of [3H]3-benzazepines. If binding remains unchanged, you may be labeling a non-receptor site or an antagonist state.

-

References

-

Thomsen, W. J., et al. (2008). "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics.

-

Millan, M. J., et al. (2001). "The 'selective' dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors." Psychopharmacology.

-

Hoyer, D., et al. (1986). "The D-1 dopamine receptor antagonist SCH 23390 also interacts potently with brain serotonin (5-HT2) receptors." European Journal of Pharmacology.

-

Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.

Sources

Chemical stability of 3H-3-benzazepine vs 1H-3-benzazepine isomers

An In-Depth Technical Guide to the Chemical Stability of 3H-3-Benzazepine versus 1H-3-Benzazepine Isomers

Abstract

The 3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The existence of tautomeric isomers, specifically the 3H- and 1H-3-benzazepines, presents a critical consideration for drug development, as their relative stability can profoundly impact synthesis, formulation, shelf-life, and biological activity. This technical guide provides an in-depth analysis of the factors governing the chemical stability of these two isomers. By integrating foundational principles of heterocyclic chemistry with computational and experimental data from analogous systems, we establish the superior thermodynamic stability of the 3H-3-benzazepine isomer. This guide details the theoretical underpinnings of this stability difference, explores the influence of environmental factors on the tautomeric equilibrium, and outlines robust experimental protocols for assessing stability. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of 3-benzazepine-based therapeutics.

Introduction: The Significance of Tautomerism in 3-Benzazepines

The 3-benzazepine core is a seven-membered heterocyclic ring fused to a benzene ring, with the nitrogen atom at the 3-position. In its unsaturated form, it can exist as two primary prototropic tautomers: 1H-3-benzazepine and 3H-3-benzazepine. These are not resonance structures but distinct chemical entities in a dynamic equilibrium.

-

1H-3-Benzazepine: An enamine structure, with the nitrogen atom participating in a conjugated system.

-

3H-3-Benzazepine: An imine structure, where the nitrogen lone pair is not part of the extended π-system.

The position of this equilibrium is a critical parameter. A molecule that readily interconverts between tautomers can exhibit different physicochemical properties (solubility, pKa), receptor binding affinities, and metabolic profiles.[1][2] Understanding and controlling this tautomerism is therefore paramount for developing a stable and effective drug substance. This guide will elucidate the principles that dictate the stability of these isomers, with a strong emphasis on the general observation that the 3H-isomer represents the thermodynamic sink in this equilibrium.

Theoretical Framework for Isomeric Stability

The 1H-azepine ring system, if planar, would contain 8 π-electrons (six from the carbon double bonds and two from the nitrogen lone pair). According to Hückel's rule, this constitutes an anti-aromatic system, which is highly destabilizing. To mitigate this, 1H-azepines adopt a non-planar, boat-like conformation, which breaks the conjugation and relieves the anti-aromatic character. However, this contortion introduces significant ring strain.

In contrast, the 3H-3-benzazepine isomer does not involve the nitrogen lone pair in the cyclic π-system. The endocyclic double bonds form a non-aromatic 6 π-electron system within the seven-membered ring, avoiding the destabilizing anti-aromaticity of the 1H-isomer. This fundamental electronic difference is the principal reason for the greater intrinsic stability of the 3H-tautomer.[3]

The tautomeric relationship and the factors influencing the equilibrium are depicted below.

Figure 1: Tautomeric equilibrium between 1H- and 3H-3-benzazepine and key influencing factors.

Comparative Stability Analysis

Computational Insights

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of isomers.[4] By calculating the Gibbs free energy (ΔG) of optimized structures, a quantitative comparison can be made. For analogous heterocyclic systems, DFT calculations consistently show the imine tautomer to be more stable than the corresponding enamine form in the gas phase.[5]

For the 3-benzazepine system, DFT calculations would be expected to show that the 3H-isomer is several kcal/mol more stable than the 1H-isomer. This energy difference is significant enough to ensure that the 3H-isomer is the overwhelmingly predominant species at equilibrium under standard conditions. The inclusion of solvent effects via a Polarizable Continuum Model (PCM) is crucial, as polar solvents can differentially stabilize the two tautomers, although this is unlikely to reverse the fundamental stability order.[6]

Experimental Evidence from Analogous Systems

Experimental studies on related benzodiazepine and azepine systems corroborate the theoretical predictions. NMR spectroscopy is a primary tool for investigating tautomeric equilibria in solution.[7][8]

-

Solvent Effects: Studies on benzodiazepines have shown that the equilibrium between tautomers is sensitive to solvent polarity and hydrogen-bonding capability.[7] In non-polar solvents like CDCl₃, forms with intramolecular hydrogen bonds are often favored. In polar, protic, or hydrogen-bond accepting solvents like DMSO-d₆ or methanol, the equilibrium can shift to favor the more polar tautomer that can engage in intermolecular hydrogen bonds with the solvent.[1][9] For the 3-benzazepine system, the 1H-enamine tautomer, with its N-H group, is a hydrogen bond donor, while the 3H-imine is an acceptor. It is expected that polar solvents will stabilize both, but the inherent energetic penalty of the 1H-isomer means the 3H-form will remain dominant.

-

pH Dependence: The pH of the medium can dramatically influence the stability and structure of benzazepines.[10][11][12] Under acidic conditions, the imine nitrogen of the 3H-isomer or the enamine nitrogen of the 1H-isomer can be protonated. Furthermore, the enamine functionality of the 1H-isomer is analogous to an enol and is susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening and irreversible degradation.[13] The imine of the 3H-isomer is generally more resistant to hydrolysis.

Degradation Pathways

The inherent chemical functionalities of the two isomers suggest different degradation liabilities. Forced degradation studies are used to probe these weaknesses under stress conditions.[14][15][16]

| Stress Condition | Likely Impact on 1H-3-Benzazepine (Enamine) | Likely Impact on 3H-3-Benzazepine (Imine) |

| Acid Hydrolysis | Highly susceptible. Protonation of the enamine can lead to rapid hydrolysis and ring-opening. | Less susceptible, but the imine can be hydrolyzed to a ketone/aldehyde and an amine under harsh conditions. |

| Base Hydrolysis | Generally more stable than to acid, but degradation is possible. | Generally stable. |

| **Oxidation (e.g., H₂O₂) ** | The electron-rich enamine double bond and the allylic C-H bonds are potential sites of oxidation. | The imine nitrogen and benzylic C-H bonds are potential sites for oxidation (e.g., N-oxide formation). |

| Thermal & Photolytic | May promote tautomerization to the more stable 3H-isomer or lead to complex degradation pathways. | More thermally stable. Photolytic degradation may involve radical pathways. |

Table 1: Predicted Susceptibility of 3-Benzazepine Isomers to Forced Degradation.

The higher reactivity of the enamine moiety makes the 1H-isomer the kinetically and thermodynamically less stable species, prone to both tautomerization and chemical degradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability profile of a substituted 3-benzazepine derivative, a combination of computational modeling and experimental testing is required.

Protocol 1: Computational Stability Assessment via DFT

This protocol outlines the steps to calculate the relative Gibbs free energy of the 1H- and 3H-tautomers.

Figure 2: Workflow for DFT-based calculation of relative tautomer stability.

Methodology:

-

Structure Preparation: Build initial 3D structures of both the 1H- and 3H-3-benzazepine tautomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization in the gas phase. A common and reliable method is the B3LYP functional with a triple-zeta basis set like 6-311G(d,p).[4]

-

Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometries at the same level of theory. This confirms the structures are true energy minima (zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.

-

Solvation Energy Calculation: Using the optimized gas-phase geometry, perform a single-point energy calculation including a continuum solvation model (e.g., PCM or SMD) to approximate the effects of a solvent (e.g., water, DMSO).[3]

-

Gibbs Free Energy Calculation: The final Gibbs free energy in solution is calculated by adding the gas-phase thermal correction to the solution-phase electronic energy.

-

Analysis: The relative stability is determined by the difference in Gibbs free energy (ΔG). A positive ΔG for the reaction 3H → 1H indicates the 3H-isomer is more stable.

Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol uses NMR to identify and quantify the tautomers present in different solvent environments.

Methodology:

-

Sample Preparation: Prepare solutions of the 3-benzazepine compound at a concentration of ~5-10 mg/mL in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

1H NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample. The presence of two distinct sets of signals corresponding to the different isomers would indicate a slow exchange on the NMR timescale. More commonly, a single set of averaged signals may be observed if the interconversion is fast.

-

Identification of Key Signals:

-

1H-isomer (Enamine): Look for a characteristic N-H proton signal, which will be broad and its chemical shift may be highly dependent on solvent and concentration.

-

3H-isomer (Imine): The absence of an N-H signal and the presence of characteristic signals for the CH₂ group at the 2-position and the C-H group at the 1-position.

-

-

2D NMR for Confirmation: If signals are complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign the structures of the species present in solution.[7]

-

Quantification: If distinct signals for both tautomers are observed, the relative ratio can be determined by integrating non-overlapping signals unique to each isomer.

-

Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange, VT-NMR can be used to either slow the exchange (low temperature) to resolve individual tautomers or accelerate it (high temperature) to sharpen the averaged signals.

Protocol 3: Forced Degradation and Stability-Indicating HPLC Method

This protocol follows ICH Q1A(R2) guidelines to assess the intrinsic stability of the compound and develop a stability-indicating analytical method.[14][15]

Figure 3: Workflow for a forced degradation study of a 3-benzazepine compound.

Methodology:

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation.[16]

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C.

-

Oxidation: Mix stock solution with 3-30% H₂O₂. Keep at room temperature.

-

Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize acidic and basic samples before injection.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution and a photodiode array (PDA) detector.

-

Data Evaluation:

-

Specificity: Check for co-elution of the parent peak with any degradants using peak purity analysis from the PDA data.

-

Degradant Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the major degradation products.

-

Mass Balance: Calculate the mass balance to ensure all major degradants are accounted for. The sum of the parent drug assay and the levels of all degradation products should ideally be close to 100%.[17]

-

Conclusion

The chemical stability of 3-benzazepine isomers is governed by fundamental principles of electronic structure and reactivity. The 3H-3-benzazepine tautomer is unequivocally the more stable isomer compared to the 1H-3-benzazepine form. This is primarily due to the avoidance of anti-aromatic destabilization present in the conjugated enamine system of the 1H-isomer. While environmental factors such as solvent and pH can influence the tautomeric equilibrium, the inherent stability of the 3H-imine form ensures it is the predominant species under typical synthetic and physiological conditions. Furthermore, the enamine functionality of the 1H-isomer renders it more susceptible to chemical degradation, particularly hydrolysis.

For drug development professionals, this means that synthetic routes should be designed to yield the 3H-isomer, and analytical methods must be capable of confirming its isomeric purity. The protocols provided in this guide offer a robust framework for computationally predicting, spectroscopically confirming, and experimentally challenging the stability of novel 3-benzazepine derivatives, ensuring the development of safe, stable, and efficacious therapeutics.

References

-

NMR Spectroscopic and Theoretical Studies on Tautomerism and Isomerism of Perfluoroalkyl-Substituted 1,5-Benzodiazepines. (2020). ResearchGate. [Link]

-

Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. (2019). Organic & Biomolecular Chemistry. [Link]

-

NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines. (2013). PubMed. [Link]

-

NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. (2025). ResearchGate. [Link]

-

Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (2015). PubMed. [Link]

-

Experimental and Theoretical Studies of a One-Flask Synthesis of 3H-1-Benzazepines from 2-Haloanilines and α,β-Unsaturated Ketones. (2025). ResearchGate. [Link]

-

Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. (N.A.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. (2025). ResearchGate. [Link]

-

Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2022). ACS Publications. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

-

DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. (N.A.). Prime Scholars. [Link]

-

Tautomerism and Density Functional Theory. (N.A.). ResearchGate. [Link]

-

Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (N.A.). PMC. [Link]

-

Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. (2025). ResearchGate. [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (N.A.). Onyx Scientific. [Link]

-

Energy level diagram of the parent compounds (3 b) and it tautomers. (N.A.). ResearchGate. [Link]

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (N.A.). SCIRP. [Link]

-

Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][18]diazepine-3-carboxylate does not influence bioavailability. (N.A.). PMC. [Link]

-

Previous studies on the synthesis of 2,3-dihydro-1H-3-benzazepine derivatives. (N.A.). ResearchGate. [Link]

-

Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (N.A.). RSC Publishing. [Link]

-

Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. (2007). PubMed. [Link]

-

DFT study of tautomerism in azirine and related systems. (2010). CoLab.ws. [Link]

-

Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (N.A.). PMC. [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2026). PMC. [Link]

-

Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (N.A.). PMC. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (N.A.). PharmaTutor. [Link]

-

Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (N.A.). ResearchGate. [Link]

-

Solvent effect on tautomeric equilibria and dipole moments of some alpha substituted benzoylacetanilides. (N.A.). Semantic Scholar. [Link]

-

arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. (2022). arXiv. [Link]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[19]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019). PubMed. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]

-

Focal Point Evaluation of Energies for Tautomers and Isomers for 3-hydroxy-2-butenamide: Evaluation of Competing Internal Hydrogen Bonds of Types -OH…O=, -OH…N, -NH…O=, and CH…X (X=O and N). (N.A.). PMC. [Link]

-

What impact does tautomerism have on drug discovery and development?. (N.A.). PMC. [Link]

-

Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. (N.A.). Hilaris Publisher. [Link]

-

Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. (N.A.). PMC. [Link]

-

Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]

-

Impact of pH on Tautomerization in Alkaloids. (2025). Patsnap. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 13. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. onyxipca.com [onyxipca.com]

- 16. biomedres.us [biomedres.us]

- 17. sgs.com [sgs.com]

- 18. researchgate.net [researchgate.net]

- 19. ijpcbs.com [ijpcbs.com]

Methodological & Application

Application Notes and Protocols for the Functionalization of the 7 and 8 Positions on the 3H-3-Benzazepine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-3-benzazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent and selective modulation of dopamine and serotonin receptors.[1][2] Functionalization of the aromatic ring, particularly at the 7 and 8 positions, is crucial for modulating the pharmacological profile of these compounds. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of the 7 and 8 positions of the 3H-3-benzazepine ring system. We will cover electrophilic aromatic substitution to introduce key functional groups, followed by modern palladium-catalyzed cross-coupling reactions for the construction of diverse C-C and C-N bonds.

Introduction: The Significance of 7- and 8-Substituted 3-Benzazepines

The 3-benzazepine framework is a key structural motif in a variety of pharmacologically active compounds.[3] Notable examples include Fenoldopam, a D1 dopamine receptor agonist used for the treatment of hypertension, and Lorcaserin, a selective 5-HT2C receptor agonist previously used for weight management.[3] The substitution pattern on the aromatic ring plays a pivotal role in determining the receptor affinity, selectivity, and overall pharmacokinetic properties of these molecules.

Specifically, modifications at the 7 and 8 positions have been shown to be critical for activity at dopamine receptors. For instance, 7,8-dihydroxy substitution is a common feature in many potent D1 agonists.[4] The introduction of different substituents at these positions allows for a fine-tuning of the molecule's electronic and steric properties, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved therapeutic profiles.

This application note will provide detailed, field-proven protocols for the synthesis of key 7- and 8-substituted 3-benzazepine intermediates and their subsequent elaboration using modern synthetic methodologies.

Overall Synthetic Strategy

Our approach to the functionalization of the 7 and 8 positions of the 3H-3-benzazepine scaffold is a two-pronged strategy. First, we will employ classical electrophilic aromatic substitution reactions to install functional groups that can act as "handles" for further modification. Subsequently, we will utilize the power of modern palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents with high efficiency and selectivity.

Caption: Overall strategy for functionalizing the 3H-3-benzazepine core.

Protocol 1: Electrophilic Aromatic Substitution for Direct Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct introduction of functional groups onto the benzene ring of the 3-benzazepine core.[5][6][7] The electron-donating nature of the alkyl portion of the azepine ring directs electrophiles primarily to the ortho and para positions relative to the annulated carbon atoms. In the case of the 3-benzazepine system, this corresponds to the 6, 7, 8, and 9 positions. Careful control of reaction conditions can allow for selective functionalization.

A. Halogenation: Introducing a Versatile Handle

Halogenated 3-benzazepines, particularly bromo and iodo derivatives, are key intermediates for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

-

2,3,4,5-Tetrahydro-1H-3-benzazepine

-

N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Protocol for Bromination at the 7-Position:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.) in dichloromethane (DCM).

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine.

Expertise & Experience: The choice of solvent and temperature is critical for achieving high regioselectivity. The use of a non-polar solvent like DCM at low temperatures generally favors mono-substitution at the most activated position. For iodination, NIS in acetonitrile is a reliable system.

B. Nitration: A Gateway to Amino and Hydroxy Groups

Nitration of the 3-benzazepine core provides a direct route to nitro-substituted derivatives, which can be readily converted to valuable amino and hydroxy functionalities.

Materials:

-

2,3,4,5-Tetrahydro-1H-3-benzazepine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Protocol for Nitration:

-

Reaction Setup: In a flask, cool concentrated sulfuric acid to 0 °C.

-

Substrate Addition: Slowly add 2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.) to the cold sulfuric acid with vigorous stirring.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Mixture: Slowly add the nitrating mixture to the solution of the benzazepine in sulfuric acid, maintaining the temperature below 5 °C.

-

Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography to isolate the nitro-substituted 3-benzazepine isomers.

Trustworthiness: This protocol is self-validating through careful monitoring of the reaction temperature to prevent over-nitration and ensure safety. The product distribution can be confirmed by NMR spectroscopy and comparison with literature data for similar compounds.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering a modular approach to the synthesis of diverse libraries of 3-benzazepine derivatives.[8][9]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the arylation of 7-halo-3-benzazepines.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Triphenylphosphine (PPh3) or other suitable ligand

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Toluene or 1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a Schlenk tube, add 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and degassed solvent (e.g., toluene/water mixture).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 7-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | 92 |

| 3 | 3-Pyridinylboronic acid | 7-(3-Pyridinyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | 78 |

Table 1: Representative examples of Suzuki-Miyaura coupling on 7-bromo-3-benzazepine.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 7-position.[11][12][13]

Materials:

-

7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

-

Anhydrous toluene or 1,4-dioxane

Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd2(dba)3, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the product by column chromatography.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups for further transformations.[14][15][16]

Materials:

-

7-Iodo-2,3,4,5-tetrahydro-1H-3-benzazepine

-

Terminal alkyne

-

Palladium(II) chloride (PdCl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N) or Diisopropylamine (DIPA)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Protocol for Sonogashira Coupling:

-

Reaction Setup: To a Schlenk flask, add 7-iodo-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill with an inert gas.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent, the terminal alkyne (1.5 eq.), and the amine base (e.g., Et3N, 3.0 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Functional Group Interconversion at the 8-Position

The functional groups introduced via electrophilic aromatic substitution can be further manipulated to access other desired functionalities. A key example is the reduction of a nitro group to an amine.

Materials:

-

8-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine

-

Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH) or Acetic acid (AcOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Protocol for Nitro Group Reduction:

-

Reaction Setup: In a round-bottom flask, dissolve the 8-nitro-3-benzazepine derivative (1.0 eq.) in ethanol.

-

Reducing Agent Addition: Add tin(II) chloride dihydrate (5.0 eq.) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction and concentrate the solvent. Add water and basify with NaOH solution to pH > 10.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to afford the 8-amino-2,3,4,5-tetrahydro-1H-3-benzazepine.

Conclusion

The protocols outlined in this application note provide a robust and versatile toolbox for the functionalization of the 7 and 8 positions of the 3H-3-benzazepine scaffold. By combining classical electrophilic aromatic substitution with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of substituted 3-benzazepines for investigation in drug discovery programs. The presented methodologies are designed to be reliable and scalable, providing a solid foundation for the synthesis of novel and potent therapeutic agents based on this privileged heterocyclic core.

References

-

Fuchs, J. R.; Funk, R. L. Intramolecular Electrophilic Aromatic Substitution Reactions of 2-Amidoacroleins: A New Method for the Preparation of Tetrahydroisoquinolines, Tetrahydro-3-benzazepines, and Hexahydro-3-benzazocines. Org. Lett.2001 , 3 (21), 3349–3351. [Link]

-

Chumpradit, S.; Kung, M. P.; Billings, J.; Kung, H. F. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. J. Med. Chem.1992 , 35 (24), 4492-7. [Link]

-

Weinstock, J.; et al. The Synthesis of Hydroxytrifluoromethyl 3H-Benzazepines. J. Heterocycl. Chem.1980 , 17, 1369-1372. [Link]

-

Andersson, P. G.; et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Org. Lett.2022 , 24 (10), 1937–1942. [Link]

-

Grolik, J.; et al. Ready access to 7,8-dihydroindolo[2,3-d][17]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein J. Org. Chem.2022 , 18, 108-116. [Link]

-

Cizikovs, A.; et al. Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization with CaC2 as the Acetylene Source. Org. Lett.2024 . [Link]

-

Nikhil, P.; et al. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chem. Commun.2017 , 53, 8671-8693. [Link]

-

Wentland, M. P.; et al. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds. J. Med. Chem.1980 , 23 (1), 71-4. [Link]

-

Caporale, A.; et al. Palladium-Catalyzed Benzodiazepines Synthesis. Molecules2020 , 25 (11), 2689. [Link]

-

Gini, A.; et al. Synthesis of 3-Benzazepines by Metal-Free Oxidative C–H Bond Functionalization–Ring Expansion Tandem Reaction. Angew. Chem. Int. Ed.2017 , 56 (48), 15462-15466. [Link]

-

Diao, T. A Simple and Versatile Amide Directing Group for C–H Functionalizations. ACS Catal.2017 , 7 (8), 5034–5047. [Link]

-

Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

-

Van der Eycken, J.; et al. ChemInform Abstract: Heck-Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. ChemInform2011 , 42 (34). [Link]

-

Keana, J. F. W.; et al. Synthesis of Racemic 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. J. Med. Chem.1996 , 39 (15), 2970–2978. [Link]

-

Ackermann, L. A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chem. Rev.2016 , 116 (15), 8772-8833. [Link]

- Process for the synthesis of benzazepine deriv

-

Chen, J.; et al. Recent Advances in C–H Functionalization. J. Org. Chem.2016 , 81 (3), 739–762. [Link]

-

Luo, F.; et al. The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and[4][4]-Sigmatropic Rearrangement. Angew. Chem. Int. Ed.2024 . [Link]

-

Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. Molbase. [Link]

-

Buchwald, S. L.; et al. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Org. Lett.2013 , 15 (16), 4214–4217. [Link]

-

Chumpradit, S.; et al. (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. J. Med. Chem.1992 , 35 (24), 4492-4497. [Link]

- Process for the synthesis of benzazepine deriv

-

Soderberg, T. 3.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). In Chemistry LibreTexts; 2026. [Link]

-

Huang, Y.; et al. Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angew. Chem. Int. Ed.2012 , 51 (29), 7242–7245. [Link]

-

Wang, R.; et al. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules2021 , 26 (11), 3326. [Link]

-

Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 1035–1043. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. Electrophilic Aromatic Substitution Mechanism. In Master Organic Chemistry; 2017. [Link]

-

Sonogashira coupling. In Wikipedia; 2024. [Link]

-

Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]

-

Soderberg, T. Chemistry of Benzene: Electrophilic Aromatic Substitution. In Chemistry LibreTexts; 2022. [Link]

-

Gschnaidt, J.; et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J. Med. Chem.2000 , 43 (4), 664-74. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

-

Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Solvent Effects in Organic Chemistry; 2024. [Link]

-

Taher, A.; et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2025 , 15 (12), 1123. [Link]

-

Anderson, R. F.; et al. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. J. Org. Chem.2005 , 70 (15), 6021–6033. [Link]

-

Sonogashira coupling. In YouTube; 2019. [Link]

-

Andersson, P. G.; et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Org. Lett.2022 , 24 (10), 1937–1942. [Link]

-

Wang, X.; et al. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. J. Org. Chem.2016 , 81 (15), 6337–6344. [Link]

Sources

- 1. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

Topic: Preparation of 3H-3-Benzazepine Hydrochloride Salts for In Vivo Studies

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and formulation of 3H-3-benzazepine hydrochloride salts intended for in vivo research. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data. We delve into the rationale behind key procedural steps, from initial synthesis to final dosing solution preparation, emphasizing robust quality control (QC) as a cornerstone of trustworthy preclinical research.

Introduction: The Rationale for Hydrochloride Salts in Preclinical Research

The 3H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including receptor antagonists and agonists.[1][2][3] For these compounds to be evaluated in living systems, they must be formulated into a delivery system that ensures appropriate bioavailability and stability. The parent "free base" form of many benzazepine derivatives is often a lipophilic molecule with poor aqueous solubility, making direct administration in physiological media challenging.

Converting the basic nitrogen atom within the benzazepine structure to a hydrochloride (HCl) salt is a common and highly effective strategy to overcome these limitations.[4][5] Salt formation drastically alters the physicochemical properties of the active pharmaceutical ingredient (API), typically leading to:

-

Enhanced Aqueous Solubility: The ionized salt form is generally far more soluble in water and physiological buffers than the neutral free base, which is critical for preparing homogenous solutions for intravenous, intraperitoneal, or oral administration.[5][6][7]

-

Improved Stability: Crystalline salts are often more chemically and physically stable than their free base counterparts, reducing the risk of degradation during storage and handling.[7]

-

Consistent Bioavailability: A well-defined, soluble salt form helps ensure more predictable absorption and pharmacokinetic profiles compared to a poorly soluble free base, which can suffer from variable dissolution rates.[4][5]

This guide provides a systematic workflow to prepare and validate 3H-3-benzazepine HCl salts, ensuring that the test article used in in vivo studies is of verifiable identity, purity, and quality.

Overall Experimental Workflow

The preparation of a 3H-3-benzazepine HCl salt for in vivo use is a multi-stage process that integrates chemical synthesis with rigorous analytical validation and careful formulation. Each stage is critical for the integrity of the subsequent preclinical study.

Caption: High-level workflow from synthesis to in vivo application.

Part 1: Synthesis and Salt Formation Protocols

Protocol 1: Synthesis of 3H-3-Benzazepine Free Base (Generalized)

Principle: The synthesis of the core 3H-3-benzazepine ring system can be achieved through various published methods.[1][3][8] A common strategy involves the intramolecular cyclization of a suitable precursor. This protocol outlines a generalized approach; researchers must adapt it based on the specific substitution patterns of their target molecule, referencing appropriate literature.[9]

Methodology:

-

Precursor Synthesis: Synthesize the requisite open-chain precursor. For example, an N-[2-(2-iodophenyl)ethyl]phenacylamine derivative for an intramolecular Barbier reaction.[9]

-

Cyclization Reaction:

-

Under an inert atmosphere (e.g., Argon), dissolve the precursor in an appropriate anhydrous solvent (e.g., THF).

-

Cool the reaction mixture to the required temperature (e.g., -78 °C).

-

Slowly add the cyclization reagent (e.g., n-BuLi for Barbier-type reactions or a catalyst for reductive cyclizations).

-

Allow the reaction to proceed for the specified time, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Quenching:

-

Carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated ammonium chloride solution).

-

Allow the mixture to warm to room temperature.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel. The eluent system will depend on the polarity of the specific benzazepine derivative and should be determined empirically using TLC.

-

Combine the pure fractions and evaporate the solvent to yield the 3H-3-benzazepine free base.

-

Confirm the structure and purity via ¹H NMR and LC-MS before proceeding.

-

Protocol 2: Conversion to the Hydrochloride Salt

Principle: This is a straightforward acid-base reaction. The basic nitrogen of the benzazepine is protonated by hydrochloric acid to form the ammonium salt. The choice of solvent is critical to ensure precipitation of the salt while leaving impurities in solution. Using a pre-titrated solution of HCl in a solvent like diethyl ether or methanol prevents the addition of excess acid and water.[5][10]

Methodology:

-

Dissolution: Dissolve the purified 3H-3-benzazepine free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether, ethyl acetate, or methanol are common choices.

-

Acidification:

-

While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2.0 M HCl in diethyl ether or methanol) dropwise. Add exactly 1.0 to 1.05 equivalents of HCl.

-

Causality: A slight excess of HCl ensures complete conversion, but a large excess can sometimes lead to the formation of unstable bis-HCl complexes or increase hygroscopicity.[11]

-

-

Precipitation and Isolation:

-

Upon addition of HCl, the hydrochloride salt will typically precipitate out of non-polar solvents like diethyl ether as a solid.

-

Continue stirring the resulting slurry at room temperature or 0 °C for 30-60 minutes to ensure complete precipitation.

-

-

Filtration and Washing:

-

Collect the solid salt by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.

-

-

Drying:

-

Dry the resulting white to off-white solid under high vacuum at a controlled temperature (e.g., 40-50 °C) for several hours to remove all residual solvent. The final product should be a fine, free-flowing powder.

-

Caption: Detailed workflow for synthesis and salt formation.

Part 2: Physicochemical Characterization and Quality Control (QC)

Principle: Before any in vivo experiment, the identity, purity, and integrity of the test compound must be unequivocally confirmed. This is a non-negotiable step for ensuring data reproducibility and for adhering to regulatory guidelines for preclinical research.[12][13][14] A comprehensive Certificate of Analysis (CoA) should be generated for each batch.

Data Summary: QC Tests and Acceptance Criteria for In Vivo Grade Compounds

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the expected structure. | Confirms the chemical structure of the organic moiety. |

| LC-MS | Observed mass matches the calculated mass [M+H]⁺. | Confirms the molecular weight of the free base cation. | |

| Purity | HPLC-UV | ≥98% purity by peak area. | Ensures that observed biological effects are due to the target compound, not impurities.[15] |

| Salt Stoichiometry | Elemental Analysis | %Cl within ±0.4% of the calculated value for the mono-HCl salt. | Confirms the correct 1:1 ratio of the benzazepine to HCl. |

| Appearance | Visual Inspection | White to off-white crystalline solid. | A basic check for gross contamination or degradation. |

| Solubility | Shake-flask Method | Quantitative value in the intended in vivo vehicle (e.g., >10 mg/mL in saline). | Determines if the compound can be formulated at the required concentration for dosing.[16] |

| Residual Solvents | GC-HS | Meets ICH Q3C limits. | Ensures that toxic organic solvents from the synthesis are removed. |

| Moisture Content | Karl Fischer Titration | Typically <1.0% w/w. | High water content can affect stability and accurate weighing.[6] |

Part 3: Formulation for In Vivo Administration

Principle: The goal of formulation is to create a simple, safe, and stable liquid dosage form that allows for accurate administration to animals.[17][18] For water-soluble HCl salts, a simple aqueous solution is often the preferred and most robust formulation.

Causality Behind Formulation Choices:

-

Vehicle Selection: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the first choices as they are isotonic and physiologically compatible. If solubility is insufficient, co-solvents like PEG-400 or cyclodextrin-based vehicles may be explored, but these can have their own physiological effects and should be used with caution.[17]

-

pH Adjustment: The pH of the final solution is critical. While the HCl salt itself will create an acidic solution, the pH should ideally be adjusted to be as close to physiological pH (~7.4) as possible to minimize injection site irritation.[19] However, raising the pH can cause the salt to convert back to the poorly soluble free base if the pH approaches the compound's pKa.[19] A balance must be struck, and the stability of the compound at the final pH must be confirmed.

-

Sterility: For parenteral routes (IV, IP, SC), the final dosing solution must be sterile-filtered to prevent infection.

Protocol 3: Preparation of a Dosing Solution (e.g., 10 mg/mL in Saline)

Methodology:

-

Calculation: Calculate the amount of the 3H-3-benzazepine HCl salt needed. Important: Remember to correct for the molecular weight of the HCl counter-ion. For example, if the free base MW is 300 g/mol , the HCl salt MW is 336.5 g/mol . To get a 10 mg/mL solution of the free base equivalent, you would weigh out (336.5 / 300) * 10 mg = 11.22 mg of the salt per mL of vehicle.

-

Weighing: Accurately weigh the calculated amount of the QC-passed HCl salt into a sterile, tared container (e.g., a glass vial).

-

Dissolution:

-

Add approximately 80% of the final required volume of the sterile vehicle (e.g., 0.9% saline).

-

Gently vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain. A solution is required for IV administration.[17]

-

-

pH Measurement & Adjustment (If Necessary):

-

Measure the pH of the solution.

-